1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with benzyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Substitution Reactions:
Esterification: The final step involves esterification to form the dicarboxylate ester, typically using reagents like alcohols and acid chlorides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl, ethyl, or methyl groups with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.
Imidazoles: Heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals.
Uniqueness
1-Benzyl 2-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl, ethyl, and methyl groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl (2S)-4-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)14-9-12(2)10-17(14)16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12?,14-/m0/s1 |
InChI Key |
ZRTBRMPHUTWHDH-PYMCNQPYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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